2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[(4-Methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a sulfanyl bridge linking a 4-methoxyphenyl group to an acetamide backbone, with the amide nitrogen substituted by a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl group may contribute to electron-donating effects, influencing receptor binding or solubility .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c1-22-13-5-7-14(8-6-13)23-10-15(21)20-12-4-2-3-11(9-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELHXJRQFBEHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as compound 339097-43-7, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfanyl group, a trifluoromethyl moiety, and a methoxyphenyl structure, which may contribute to its pharmacological properties.
- Molecular Formula : C16H14F3NO2S
- Molecular Weight : 357.35 g/mol
- IUPAC Name : this compound
- Structure : The compound possesses a complex structure that is likely responsible for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing sulfanyl groups have shown effectiveness against various bacterial strains. In particular, studies have reported that certain sulfanyl-containing compounds display activity comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Potential
The anti-inflammatory effects of sulfanyl compounds are attributed to their ability to inhibit pro-inflammatory cytokines. Compounds with methoxy and trifluoromethyl substitutions have been noted for their capacity to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. For example, similar compounds have demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant growth inhibition . The mechanism of action may involve the disruption of microtubule dynamics or the induction of apoptosis .
Data Tables
Case Studies
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Antimicrobial Screening :
A study evaluated the antimicrobial efficacy of a series of sulfanyl derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. -
Anticancer Research :
In vitro studies on MCF-7 and A549 cell lines revealed that derivatives with similar structures induced significant apoptosis and cell cycle arrest. The findings suggest that the trifluoromethyl and methoxy groups enhance the compound's interaction with cellular targets involved in cancer progression.
Comparison with Similar Compounds
Key Structural Features
The target compound shares the N-[3-(trifluoromethyl)phenyl]acetamide core with multiple derivatives, differing in the substituent attached to the sulfur atom. Below is a comparative analysis:
Key Observations
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl () or trifluoromethylphenyl () substituents, which are more hydrophobic .
- Heterocyclic vs.
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
- Target Compound : Predicted melting point ~150–160°C (analogous to acetamides in with similar substituents) .
- Triazole Derivative () : Higher molecular weight (464.46 g/mol) likely reduces aqueous solubility compared to the target compound.
- Piperazine Derivative () : Lower logP due to the polar piperazine ring, enhancing solubility in polar solvents .
Metabolic Stability
The trifluoromethyl group in all compounds resists oxidative metabolism, prolonging half-life. Sulfanyl-linked compounds (e.g., target and ) may undergo glutathione conjugation, whereas piperazine derivatives () are prone to N-dealkylation .
Anticonvulsant Activity
The piperazine derivative (, compound 14) demonstrated potent anticonvulsant activity (ED₅₀: 28 mg/kg), attributed to piperazine’s interaction with GABA receptors. The target compound’s sulfanyl group may lack this specificity but could target alternative pathways .
Kinase Inhibition
Compounds with thieno-pyrimidinyl () and triazole () substituents show kinase inhibitory activity. The target compound’s 4-methoxyphenyl group may modulate selectivity for tyrosine kinases via π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
